Product packaging for L-Valacyclovir-d8 Hydrochloride(Cat. No.:)

L-Valacyclovir-d8 Hydrochloride

Cat. No.: B1162713
M. Wt: 368.85
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Description

Significance of Deuterium (B1214612) Labeling in Drug Discovery and Development Research

Deuterium (²H or D), a stable isotope of hydrogen, holds particular significance in pharmaceutical research. musechem.com Its use, known as deuteration, extends across various stages of drug discovery and development. One of its primary roles is in improving the pharmacokinetic profiles of drug candidates. researchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic processes that involve breaking this bond, an observation known as the deuterium kinetic isotope effect. researchgate.net By strategically replacing hydrogen atoms at sites of metabolic attack with deuterium, researchers can potentially reduce the rate of drug metabolism, which may enhance a drug's bioavailability and prolong its therapeutic effect. uniupo.itnih.gov

Beyond modifying metabolic properties, deuterium labeling is indispensable for quantitative bioanalysis. clearsynth.com Deuterated compounds serve as ideal internal standards for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). aptochem.comclearsynth.com An internal standard is a compound with a known concentration added to a sample to help quantify the analyte of interest. aptochem.com Because a deuterated standard is chemically almost identical to the drug being measured, it behaves similarly during sample extraction and analysis, but its different mass allows it to be distinguished by the mass spectrometer. aptochem.commdpi.com This co-eluting property helps to correct for variations in sample preparation and instrument response, thereby increasing the accuracy and precision of the measurement. clearsynth.comtexilajournal.com

Overview of L-Valacyclovir as a Prodrug in Research Contexts

L-Valacyclovir is a prodrug of the antiviral agent acyclovir (B1169). nih.govasianpubs.org Acyclovir itself has potent antiviral activity, particularly against herpesviruses, but it suffers from low oral bioavailability, meaning only a small fraction of the drug is absorbed into the bloodstream when taken orally. asianpubs.orgnih.gov To overcome this limitation, L-Valacyclovir was developed. It is the L-valine ester of acyclovir. nih.govnih.gov

This chemical modification allows L-Valacyclovir to be actively transported across the intestinal wall by human peptide transporters. nih.govscite.ai Once absorbed, it undergoes rapid and extensive first-pass metabolism in the intestine and liver, where enzymes called hydrolases (specifically valacyclovirase) cleave the L-valine ester, releasing the active drug, acyclovir, and the naturally occurring amino acid, L-valine. nih.govnih.govresearchgate.net This prodrug strategy significantly enhances the bioavailability of acyclovir by three- to five-fold compared to oral administration of acyclovir itself. nih.govscite.ai In a research context, this mechanism is a prime example of a successful prodrug approach to improve the pharmaceutical properties of a potent but poorly absorbed parent drug. scite.ai

Rationale for the Synthesis and Application of L-Valacyclovir-d8 Hydrochloride in Research

This compound is the deuterium-labeled form of L-Valacyclovir. pharmaffiliates.commedchemexpress.com The "d8" designation indicates that eight hydrogen atoms in the L-valine portion of the molecule have been replaced with deuterium atoms. researchgate.netvivanls.com The rationale for its synthesis is almost exclusively tied to its use as an internal standard in quantitative bioanalytical research. acs.orgpharmaffiliates.com

When researchers need to measure the concentration of L-Valacyclovir (and its conversion to acyclovir) in biological samples such as plasma or tissue, they require a highly accurate and precise analytical method. researchgate.net LC-MS/MS is the method of choice for this type of analysis due to its sensitivity and specificity. mdpi.com

The application of this compound is as follows:

A known quantity of the deuterated standard is added to the biological sample containing the non-labeled L-Valacyclovir. researchgate.net

Both the labeled and unlabeled compounds are extracted from the sample matrix together.

During LC-MS/MS analysis, the two compounds have nearly identical chromatographic retention times but are easily distinguished by the mass spectrometer due to their mass difference. aptochem.commdpi.com

By comparing the instrument's response for the analyte (L-Valacyclovir) to that of the internal standard (L-Valacyclovir-d8), analysts can accurately calculate the concentration of the drug in the original sample, compensating for any material loss during sample processing or fluctuations in instrument performance. aptochem.comclearsynth.com

The hydrochloride salt form of the compound enhances its stability and solubility, which is advantageous for preparing standard solutions used in the laboratory.

Academic Relevance of this compound in Contemporary Research Methodologies

The academic and industrial relevance of this compound lies in its crucial role as a tool for enabling robust and reliable bioanalytical methods. aptochem.comresearchgate.net Its use is essential for a variety of research studies that require the precise quantification of L-Valacyclovir.

Key research applications include:

Pharmacokinetic (PK) Studies: These studies measure how a drug is absorbed, distributed, metabolized, and excreted over time. Accurate concentration measurements, facilitated by internal standards like L-Valacyclovir-d8, are the foundation of PK analysis. acs.orgresearchgate.net

Bioequivalence Studies: These studies compare the bioavailability of a generic version of a drug to the original branded version. Regulatory agencies require highly accurate data to ensure the generic drug performs identically to the original, and deuterated internal standards are critical for achieving the required level of analytical precision. researchgate.net

Metabolism Studies: Researchers use these labeled compounds to trace the metabolic fate of the drug, identifying and quantifying the conversion of the L-Valacyclovir prodrug into its active form, acyclovir. nih.gov

Drug-Drug Interaction Studies: These investigations determine if co-administered drugs affect the pharmacokinetics of L-Valacyclovir. The precision afforded by using L-Valacyclovir-d8 ensures that any observed changes in drug concentration are real and not due to analytical variability.

In essence, while this compound is not a therapeutic agent itself, it is an indispensable analytical tool that underpins the research and development necessary to study the prodrug L-Valacyclovir effectively. pharmaffiliates.commedchemexpress.com

Compound Data

Below are the properties and identifiers for the chemical compounds discussed in this article.

Table 1: Compound Properties

PropertyL-ValacyclovirThis compoundAcyclovir
Molecular Formula C₁₃H₂₀N₆O₄C₁₃H₁₃D₈ClN₆O₄C₈H₁₁N₅O₃
Molecular Weight 324.34 g/mol 368.85 g/mol 225.20 g/mol
Primary Role Antiviral ProdrugInternal StandardAntiviral Drug
Synonyms Valtrex, Zelitrex, 256U87L-Valine-d8 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9yl)methoxy]ethyl Ester HydrochlorideZovirax, 9-((2-hydroxyethoxy)methyl)guanine

Properties

Molecular Formula

C₁₃H₁₃D₈ClN₆O₄

Molecular Weight

368.85

Synonyms

L-Valine-d8 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9yl)methoxy]ethyl Ester Hydrochlroride Salt;  256U-d8;  256U87-d8 Hydrochloride;  BW 256-d8;  BW 256U87-d8;  Valaciclovir-d8 Hydrochloride;  Valtrex-d8;  Zelitrex-d8

Origin of Product

United States

Synthetic Methodologies for Deuterium Incorporation into L Valacyclovir

Chemical Synthesis Pathways for L-Valacyclovir-d8 Hydrochloride

The creation of this compound hinges on the initial synthesis of the deuterated amino acid precursor, L-Valine-d8, which is then coupled with the antiviral agent acyclovir (B1169).

Regiospecific Deuteration Strategies for Valine Moiety Labeling

The designation "d8" in L-Valacyclovir-d8 indicates the presence of eight deuterium (B1214612) atoms. In the case of the valine moiety, this corresponds to the substitution of all hydrogen atoms on the isopropyl group and the alpha-carbon. The specific nomenclature for the precursor is L-Valine-2,3,4,4,4,5,5,5-d8. nih.govmedchemexpress.commedchemexpress.com

The synthesis of L-Valine-d8 can be approached through several methods:

De Novo Synthesis from Deuterated Precursors: A common strategy involves building the amino acid from smaller, readily available deuterated building blocks. For instance, isovaleric acid can be deuterated and then subjected to bromination and amination to yield racemic valine-d8, which would then require resolution to isolate the desired L-enantiomer. researchgate.net

Catalytic Hydrogen-Deuterium Exchange: More advanced methods utilize transition metal catalysts to facilitate the exchange of hydrogen for deuterium atoms on the valine molecule itself. These reactions often use deuterium oxide (D2O) as the deuterium source and can offer high levels of deuterium incorporation. nih.gov Continuous-flow processes are being explored to improve the efficiency and isotopic enrichment of such hydrogen-deuterium exchange (HDE) reactions. nih.gov

Enzymatic and Chemoenzymatic Methods: Biocatalytic approaches can offer high regio- and stereoselectivity. Specific enzymes can be employed to catalyze the exchange of protons with deuterium from D2O at particular positions on the amino acid. nih.govresearchgate.net For example, a dual-protein catalysis system has been shown to achieve site-selective deuteration of various amino acids. researchgate.net

The most direct route for research and small-scale production often involves the use of commercially available L-Valine-d8, which serves as a key starting material. nih.govmedchemexpress.commedchemexpress.com

Precursor Compounds and Deuterium Sources in Synthetic Routes

The synthesis of this compound relies on several key precursor compounds and a primary deuterium source.

Compound Role in Synthesis
L-Valine-d8 The deuterated building block that provides the labeled valine moiety to the final product.
Acyclovir The active antiviral agent to which the L-Valine-d8 is esterified.
Protecting Groups (e.g., N-carbobenzyloxy (Cbz)) Used to protect the amino group of L-Valine-d8 during the coupling reaction to prevent side reactions.
Coupling Agents (e.g., Dicyclohexylcarbodiimide (DCC)) Facilitate the esterification reaction between the protected L-Valine-d8 and acyclovir.
Deuterium Oxide (D2O) The primary source of deuterium for the synthesis of the L-Valine-d8 precursor. nih.gov
Hydrochloric Acid (HCl) Used in the final step to form the hydrochloride salt of L-Valacyclovir-d8, enhancing its stability and solubility.

The general synthetic pathway mirrors that of non-deuterated L-Valacyclovir. It involves the condensation of N-protected L-Valine-d8 with acyclovir, followed by the removal of the protecting group and conversion to the hydrochloride salt.

Optimization of Deuterium Labeling Efficiency and Isotopic Enrichment

Achieving high isotopic enrichment is critical for the utility of this compound, particularly when used as an internal standard. Several factors influence the efficiency of deuterium labeling:

Purity of Deuterium Source: The isotopic purity of the deuterium source, typically D2O, directly impacts the maximum achievable enrichment in the final product.

Reaction Conditions: Temperature, pressure, and reaction time can all be optimized to maximize deuterium incorporation and minimize back-exchange with any residual protium (B1232500) in the system.

Catalyst Selection: In catalytic HDE reactions, the choice of catalyst is crucial for both the rate and selectivity of deuteration.

Iterative Processes: For some methods, multiple rounds of deuteration may be necessary to achieve the desired level of isotopic enrichment. nih.gov

The challenges in optimizing deuterium labeling include the potential for isotopic dilution at various stages of the synthesis and the higher cost associated with highly enriched deuterium sources and specialized reagents. nih.govmusechem.com

Isotopic Purity Assessment and Characterization in Synthesized this compound

The determination of isotopic purity and the confirmation of the deuterium atom locations are essential quality control steps in the synthesis of this compound. The primary analytical techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound and to quantify the distribution of isotopologues (molecules that differ only in their isotopic composition). For L-Valacyclovir-d8, the expected molecular weight will be higher than that of the non-deuterated compound due to the presence of eight deuterium atoms. High-resolution mass spectrometry (HR-MS) is particularly valuable for accurately determining the isotopic enrichment. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are powerful tools for characterizing deuterated compounds.

¹H NMR: In a highly deuterated compound like L-Valacyclovir-d8, the signals corresponding to the deuterated positions in the ¹H NMR spectrum will be significantly diminished or absent, providing a clear indication of successful deuterium incorporation.

²H NMR: This technique directly observes the deuterium nuclei, providing information about the specific sites of deuteration and can be used to quantify the isotopic abundance at each labeled position. nih.gov

A combination of these techniques allows for a comprehensive assessment of the isotopic purity and structural integrity of the synthesized this compound. rsc.orgresearchgate.net

Advanced Analytical Characterization of L Valacyclovir D8 Hydrochloride

Spectroscopic Techniques for Structural Elucidation of Deuterated Analogues

Spectroscopic methods are fundamental in verifying the identity and structure of isotopically labeled compounds. For L-Valacyclovir-d8 Hydrochloride, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide critical data on the precise location of deuterium (B1214612) atoms and the vibrational characteristics of the deuterated bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. It provides definitive evidence for the location of the deuterium labels and an assessment of isotopic purity. The formal name, L-valine-2,3,4,4,4,4′,4′,4′-d8, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride, indicates that eight hydrogen atoms on the L-valine moiety have been substituted with deuterium caymanchem.com.

In a standard ¹H NMR spectrum of unlabeled L-Valacyclovir, characteristic signals would appear for the protons of the valine side chain. For L-Valacyclovir-d8, the absence of these specific proton signals corresponding to the deuterated positions confirms successful isotopic labeling. Furthermore, ¹³C NMR spectroscopy would show altered splitting patterns for the carbon atoms directly bonded to deuterium, appearing as multiplets due to C-D coupling, which provides further confirmation of the substitution sites. Deuterium NMR (²H NMR) can also be employed to directly observe the deuterium signals, confirming their presence and chemical environment. The integration of any residual proton signals in the ¹H NMR spectrum against non-deuterated internal standards allows for the quantification of isotopic purity.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Deuterated Bonds

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of the corresponding vibrational frequencies. Specifically, the C-D (carbon-deuterium) stretching and bending vibrations occur at lower wavenumbers compared to their C-H counterparts due to the increased reduced mass of the C-D bond.

For this compound, analysis of the IR and Raman spectra would focus on the disappearance of C-H vibrational bands associated with the valine methyl and methine groups and the appearance of new bands in the C-D region (typically ~2100-2250 cm⁻¹ for stretching modes). Raman spectroscopy is particularly useful for differentiating various crystalline forms (polymorphs) of valacyclovir (B1662844), with distinctive peaks often observed in the 1250–1400 cm⁻¹ region researchgate.netmdpi.com. While specific spectral data for the d8 analog is not detailed in the available literature, the principles of isotopic substitution allow for clear interpretation. The comparison of spectra from the deuterated and non-deuterated forms provides conclusive evidence of deuteration.

Mass Spectrometry for Isotopic Abundance and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds, offering high sensitivity and specificity for determining molecular weight, isotopic purity, and structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. For this compound (C₁₃H₁₂D₈N₆O₄ · HCl), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be significantly different from its non-deuterated counterpart. caymanchem.com The observed accurate mass from an HRMS analysis serves as definitive proof of the incorporation of eight deuterium atoms.

This technique is also crucial for assessing isotopic abundance and purity. By analyzing the relative intensities of the mass peaks corresponding to the d0 to d8 species, a precise measurement of isotopic enrichment can be obtained. Commercial sources report isotopic purity levels of 98 atom % D or greater than 99% for deuterated forms (d1-d8). caymanchem.comcdnisotopes.com

Table 1: Molecular Properties of this compound

Property Value Source
Formal Name L-valine-2,3,4,4,4,4′,4′,4′-d8, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride caymanchem.com
Molecular Formula C₁₃H₁₂D₈N₆O₄ • HCl caymanchem.com
Formula Weight 368.85 g/mol cdnisotopes.com
Isotopic Purity ≥99% deuterated forms (d1-d8) caymanchem.com

| Isotopic Enrichment | 98 atom % D | cdnisotopes.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of Deuterated Species

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of ions, providing valuable structural information. In a typical LC-MS/MS experiment, the parent ion of interest is selected (in this case, the protonated L-Valacyclovir-d8 molecule) and then subjected to collision-induced dissociation (CID) to generate product ions.

Studies have shown that the predominant peak in the primary mass spectrum of L-Valacyclovir-d8 corresponds to the [M+H]⁺ ion at m/z 333.3. researchgate.net Upon fragmentation, this ion yields a major product ion at m/z 152.0. researchgate.net Critically, the non-deuterated L-Valacyclovir, with an [M+H]⁺ ion at m/z 325.2, fragments to produce the same product ion at m/z 152.0. researchgate.net This shared fragment corresponds to the guanine-methoxy-ethyl portion of the molecule, indicating that the fragmentation process involves the loss of the deuterated L-valine ester side chain. This consistent fragmentation pattern between the labeled and unlabeled compound is a key requirement for a reliable internal standard in quantitative bioanalytical assays. researchgate.netnih.govnih.gov

Table 2: MS/MS Fragmentation Data for L-Valacyclovir and its Deuterated Analogues

Compound Precursor Ion (m/z) Product Ion (m/z) Source
L-Valacyclovir 325.2 152.0 / 152.1 researchgate.netnih.gov
L-Valacyclovir-d4 329.2 152.1 nih.gov

| L-Valacyclovir-d8 | 333.3 | 152.0 | researchgate.net |

Chromatographic Purity and Impurity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry, are essential for determining the purity of this compound and for identifying and quantifying any potential impurities.

Purity analysis by HPLC with UV or MS detection is a standard quality control measure. Commercial suppliers report purities of greater than 95% or ≥98% as determined by HPLC. lgcstandards.comsigmaaldrich.com These methods typically employ reversed-phase columns, such as C18, to separate the main compound from any related substances, including potential diastereomers (D-Valacyclovir), precursors, or degradation products. researchgate.netnih.gov The high sensitivity and specificity of LC-MS/MS methods also make them ideal for impurity profiling, allowing for the detection and identification of trace-level impurities that might not be visible with less sensitive detectors. nih.govnih.govnih.gov

Table 3: List of Compounds

Compound Name
This compound
L-Valacyclovir
Acyclovir (B1169)
D-Valacyclovir
L-Valine

High-Performance Liquid Chromatography (HPLC) for Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound. It effectively separates the main compound from any potential impurities that may have arisen during its synthesis or storage. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose.

Research findings have demonstrated the utility of various RP-HPLC methods for the analysis of Valacyclovir and its related compounds, which are directly applicable to its deuterated analog. These methods typically employ a C18 or a cyano-based stationary phase. The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A common approach involves a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the buffer is often adjusted to ensure the proper ionization state of the analyte and impurities, thereby enhancing resolution. researchtrend.netglobalresearchonline.net

For instance, one validated method for Valacyclovir hydrochloride utilizes a Phenomenex C18 column with a mobile phase of methanol and water (60:40 v/v), with the pH adjusted to 3.5 using glacial acetic acid. globalresearchonline.net Detection is typically carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance, often around 251-254 nm. researchtrend.netglobalresearchonline.net The retention time for Valacyclovir hydrochloride in such a system has been reported to be approximately 2.24 minutes, allowing for rapid analysis. globalresearchonline.net The linearity of these methods is established over a range of concentrations to ensure quantitative accuracy. For example, a linear range of 25-150 µg/mL with a high correlation coefficient (r² > 0.999) has been demonstrated. globalresearchonline.net The limit of detection (LOD) and limit of quantification (LOQ) are also determined to ascertain the method's sensitivity, with values as low as 0.000124 µg/mL and 0.0003759 µg/mL, respectively, being reported for Valacyclovir hydrochloride. globalresearchonline.net

The following interactive table summarizes typical parameters used in RP-HPLC methods for the purity assessment of Valacyclovir, which are applicable to this compound.

RP-HPLC Methods for Purity Assessment of Valacyclovir

ParameterCondition 1Condition 2Condition 3
Stationary PhasePhenomenex C18 (250mm x 4.6mm, 5µm)Inertial Cyano (250mm x 4.6mm, 5µm)C18 (dimensions not specified)
Mobile PhaseMethanol:Water (60:40), pH 3.5 with Glacial Acetic Acid0.1% Ammonium Acetate (B1210297) buffer:Acetonitrile (95:5)0.067 M Phosphate buffer (pH 6.5):Acetonitrile:Methanol (70:20:10)
Flow Rate0.8 mL/minNot Specified0.5 mL/min
Detection Wavelength251 nm254 nm244 nm
Linearity Range25-150 µg/mL250-750 µg/mL5-30 µg/mL
Reference globalresearchonline.net researchtrend.net derpharmachemica.com

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

The manufacturing process of active pharmaceutical ingredients (APIs) like this compound often involves the use of various organic solvents. These solvents, if not completely removed, can remain as volatile impurities or residual solvents in the final product. Gas Chromatography (GC), particularly when coupled with headspace (HS) sampling, is the gold standard for identifying and quantifying these volatile components.

Headspace GC (HS-GC) is a highly sensitive and robust technique for this application. It involves heating the sample in a sealed vial to allow volatile analytes to partition into the headspace gas, which is then injected into the GC system. This avoids the introduction of non-volatile matrix components into the analytical column, thereby prolonging column life and improving data quality. A flame ionization detector (FID) is commonly used for its wide linear range and sensitivity to organic compounds. rjptonline.org

A study on the non-deuterated Valacyclovir identified a method for the simultaneous detection of several Class 2 residual solvents, including ethanol, acetone, isopropyl alcohol, and toluene. rjptonline.org This method utilized a DB-620 column with nitrogen as the carrier gas and an FID detector. rjptonline.org The validation of such methods demonstrates their specificity, accuracy, and precision, with recoveries typically ranging from 80-120%. rjptonline.org Generic HS-GC methods have also been developed for a wide range of residual solvents in pharmaceutical products, often using a DB-624 capillary column and a temperature-programmed oven to achieve separation of a diverse set of solvents within a single run. nih.gov The selection of the diluent is also critical, with high-boiling point solvents like dimethyl sulfoxide (B87167) (DMSO) being preferred for their ability to dissolve a wide range of drug substances and facilitate efficient equilibration in the headspace vial. nih.gov

The following interactive table outlines typical parameters for a headspace GC method for the analysis of residual solvents in Valacyclovir, which would be applicable for this compound.

Headspace GC Method for Residual Solvents in Valacyclovir

ParameterCondition
InstrumentationAgilent Gas Chromatography with 7697A Headspace Sampler
ColumnDB-620 (80m x 0.22mm, 1.8µm)
Carrier GasNitrogen
Flow Rate4.0 mL/min
DetectorFlame Ionization Detector (FID)
DiluentDimethyl Sulfoxide (DMSO)
AnalytesEthanol, Acetone, Isopropyl Alcohol, Toluene, Acetic Acid
Reference rjptonline.org

Chiral Chromatography for Enantiomeric Purity and Isomeric Resolution

Valacyclovir is a chiral molecule, existing as two enantiomers, L-Valacyclovir and D-Valacyclovir. Since L-Valacyclovir is the therapeutically active isomer, it is crucial to control the level of the D-enantiomer, which is considered an impurity. Chiral chromatography is the definitive technique for separating and quantifying these enantiomers, thus determining the enantiomeric purity of this compound.

Several chiral stationary phases (CSPs) have been successfully employed for the enantiomeric resolution of Valacyclovir. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used. For example, a Chiralpak AD column, which has an amylose derivative as the chiral selector, has been shown to effectively separate the enantiomers of Valacyclovir. nih.gov A mobile phase consisting of n-hexane, ethanol, and diethylamine (B46881) (30:70:0.1, v/v/v) has been reported to achieve a resolution of not less than four between the enantiomers. nih.gov The addition of a small amount of a basic modifier like diethylamine is often crucial for improving peak shape and resolution. nih.gov

Another effective CSP is the Lux Cellulose-1 column, which also provides efficient separation of Valacyclovir enantiomers. phenomenex.com Crown ether-based CSPs have also demonstrated excellent enantioselectivity for Valacyclovir and its analogs. When using a mobile phase of 30% acetonitrile in water containing perchloric acid, high separation factors (α) in the range of 2.49 to 6.35 and resolutions (Rs) from 2.95 to 12.21 have been achieved. nih.gov The detection for chiral separations is typically performed using a UV detector at a wavelength around 254 nm. researchgate.netglobalresearchonline.net The limit of detection and quantification for the D-enantiomer are critical parameters, with reported values as low as 300 ng/mL and 900 ng/mL, respectively. nih.gov

The following interactive table presents examples of chiral chromatography methods used for the enantiomeric resolution of Valacyclovir.

Chiral Chromatography Methods for Enantiomeric Resolution of Valacyclovir

ParameterMethod 1Method 2Method 3
Chiral Stationary PhaseChiralpak AD (250mm x 4.6mm, 10µm)Lux Cellulose-1Crown ether-based CSP
Mobile Phasen-Hexane:Ethanol:Diethylamine (30:70:0.1 v/v/v)Not Specified30% Acetonitrile in water with 0.05-0.15 M Perchloric Acid
Flow RateNot SpecifiedNot SpecifiedNot Specified
Detection WavelengthNot SpecifiedNot SpecifiedNot Specified
Resolution (Rs)> 4Not Specified2.95 - 12.21
Reference nih.gov phenomenex.com nih.gov

Applications in Preclinical Pharmacokinetic and Metabolic Research

In Vitro Metabolic Stability and Biotransformation Studies

In vitro studies using hepatic and intestinal preparations are fundamental to understanding the conversion of the prodrug valacyclovir (B1662844) into its active form, acyclovir (B1169). L-Valacyclovir-d8 Hydrochloride is an invaluable tool in these assays for accurate quantification.

The conversion of valacyclovir to acyclovir is a rapid and extensive first-pass metabolic process that occurs in the intestine and liver. nih.govdrugbank.com This enzymatic hydrolysis is the key activation step. Studies have identified a specific enzyme, valacyclovir hydrolase (VACVase), in rat liver, which is responsible for this conversion. nih.gov This enzyme, a 29 kDa monomeric protein, was found to be associated with mitochondria. nih.gov

In human systems, an enzyme with significant valacyclovir hydrolyzing activity was purified from intestinal Caco-2 cells and identified as Biphenyl hydrolase-like (BPHL) protein. mdpi.com Recombinant BPHL demonstrated efficient hydrolytic activity for valacyclovir. mdpi.com The kinetic parameters for this activation have been determined, providing insight into the efficiency of the conversion.

The following table summarizes the reported kinetic constants for enzymes involved in valacyclovir activation.

EnzymeSourceSubstratekcat/Km (mM⁻¹s⁻¹)
Valacyclovir Hydrolase (VACVase)Rat LiverValacyclovir58
Valacyclovir Hydrolase (VACVase)Rat LiverL-alanyl ester of acyclovir226
Biphenyl hydrolase-like (BPHL)Human (recombinant)Valacyclovir420
Biphenyl hydrolase-like (BPHL)Human (recombinant)Valganciclovir53.2

This table presents kinetic data for the enzymatic conversion of valacyclovir and related compounds. Data sourced from multiple preclinical studies. nih.govmdpi.com

Upon administration, this compound is metabolized into deuterated acyclovir (acyclovir-d4) and the unlabeled amino acid L-valine. nih.govmayoclinic.org The primary active metabolite is acyclovir, which itself undergoes further, minor metabolism. nih.govmayoclinic.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the simultaneous identification and quantification of valacyclovir and its metabolite acyclovir in biological matrices like human plasma. nih.govnih.gov In these assays, L-Valacyclovir-d8 is often used as the internal standard to ensure accuracy. nih.gov The distinct mass-to-charge (m/z) ratios of the deuterated and unlabeled compounds allow for precise differentiation and quantification.

The primary precursor to product ion transitions monitored in MS/MS analysis are:

Valacyclovir: m/z 325.2 → 152.2 nih.gov

Valacyclovir-d8: m/z 333.3 → 152.0 nih.gov

Acyclovir: m/z 226.2 → 152.2 nih.gov

Acyclovir is further metabolized to a lesser extent into inactive metabolites, including 9-[(carboxymethoxy)methyl]guanine (CMMG) and 8-hydroxy-acyclovir (8-OH-ACV). scholarsresearchlibrary.com In studies with radiolabeled valacyclovir, these metabolites, along with acyclovir, account for the vast majority of the drug-related material recovered in urine.

The metabolic pathway of valacyclovir involves several key enzymes. The initial and most critical step is the hydrolysis of the L-valyl ester bond to release acyclovir and L-valine. drugbank.com

Valacyclovir Hydrolase / Biphenyl hydrolase-like (BPHL) protein: This is the primary enzyme responsible for the conversion of valacyclovir to acyclovir in the intestine and liver. nih.govmdpi.com Its efficiency is a major reason for the high bioavailability of acyclovir from valacyclovir. drugbank.com

Once formed, acyclovir is a substrate for other enzymes, although this represents a minor elimination pathway: nih.govnih.govmayoclinic.org

Aldehyde Oxidase: This enzyme converts acyclovir to the inactive metabolite 8-hydroxy-acyclovir (8-OH-ACV). nih.govmayoclinic.orgscholarsresearchlibrary.com

Alcohol Dehydrogenase and Aldehyde Dehydrogenase: These enzymes are involved in the sequential oxidation of acyclovir to another inactive metabolite, 9-[(carboxymethoxy)methyl]guanine (CMMG). nih.govmayoclinic.orgscholarsresearchlibrary.com

It is important to note that neither valacyclovir nor acyclovir is significantly metabolized by cytochrome P450 (CYP450) enzymes. nih.govmayoclinic.org

Preclinical Pharmacokinetic Profiling Utilizing Stable Isotope Tracers

This compound is instrumental in preclinical pharmacokinetic studies, where its stability and mass difference from the unlabeled drug allow for precise measurement in complex biological samples.

Valacyclovir exhibits significantly improved oral bioavailability compared to acyclovir, a characteristic attributed to its interaction with peptide transporters in the intestine. Preclinical studies in animal models have elucidated these mechanisms.

In rats, in situ intestinal perfusion studies have shown that valacyclovir absorption is carrier-mediated, involving H+-oligopeptide transporters. Studies in wildtype and transgenic mice further confirmed that the intestinal peptide transporter PEPT1 is responsible for the majority of valacyclovir's absorption. In Pept1 knockout mice, the absorption of valacyclovir was significantly reduced and slowed. nih.gov

Following oral administration of [14C]valaciclovir to rats, radioactivity was widely distributed, with the highest concentrations found in the stomach, small intestine, kidney, and liver. mayoclinic.org The brain showed the lowest exposure. mayoclinic.org

The table below shows pharmacokinetic parameters of acyclovir following oral administration of valacyclovir in different mouse models.

Mouse ModelAcyclovir CmaxAcyclovir TmaxAcyclovir AUC₀₋₁₈₀Acyclovir Bioavailability
Wildtype Mice~3-fold higher than huPepT1~3-fold lower than huPepT1~20% higher than huPepT177.5%
huPepT1 Transgenic MiceLowerHigherLower52.8%

This table compares key pharmacokinetic parameters in wildtype and huPepT1 transgenic mice, highlighting the role of the PEPT1 transporter in valacyclovir absorption. Data sourced from a study evaluating valacyclovir absorption in these models. nih.gov

Mass balance studies using labeled compounds are essential for determining the routes and extent of drug excretion. A study in male rats using orally administered [8-14C]valaciclovir provides a clear picture of its elimination. mayoclinic.org

Within 48 hours post-dose, essentially all of the administered radioactivity was recovered in the urine and feces. mayoclinic.org The primary route of excretion was via the kidneys. mayoclinic.org

The following table details the excretion of radioactivity in rats following a single oral dose of [8-14C]valaciclovir.

Excretion RoutePercentage of Administered DoseMajor Components
Urine~65%Acyclovir (57%), Valaciclovir (2%)
Feces~35% (inferred)Not specified in detail

This table summarizes the excretion pathways of radiolabeled valacyclovir in rats, demonstrating that renal excretion of the active metabolite acyclovir is the main elimination route. Data sourced from a metabolic disposition study in rats. mayoclinic.org

These findings in animal models are consistent with human studies, where the majority of the administered dose is recovered in the urine as acyclovir and its known metabolites. The use of this compound in such preclinical studies enables precise quantification of the parent compound and its deuterated metabolites, providing a robust foundation for understanding the drug's disposition.

Plasma Protein Binding Investigations for Labeled Species

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. Only the unbound fraction of a drug is generally considered pharmacologically active and available to diffuse into tissues. Investigations into the plasma protein binding of valacyclovir and its active metabolite, acyclovir, provide foundational data for interpreting pharmacokinetic studies.

The binding of valacyclovir to human plasma proteins is relatively low, with reported values ranging from 13.5% to 17.9%. fortunejournals.comfda.gov After administration, valacyclovir is rapidly and extensively converted to acyclovir. fortunejournals.comnih.gov The plasma protein binding of acyclovir is also not extensive, with reported values in the range of 9% to 33%. fortunejournals.com The use of a deuterated species like this compound in such binding assays, typically conducted using methods like equilibrium dialysis or ultrafiltration, allows for precise quantification by mass spectrometry, ensuring that the measurements are not confounded by other substances in the plasma.

Drug Transport and Permeability Studies Using Deuterated Probes

Understanding how a drug crosses biological membranes, such as the intestinal epithelium, is fundamental to predicting its oral bioavailability. This compound serves as an invaluable probe in these studies, enabling detailed investigation of transport mechanisms without interference from endogenous compounds.

In Vitro Cell Culture Models for Intestinal Permeability Assessment

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for studying the intestinal absorption of drugs. nih.gov When grown on semi-permeable filters, these cells differentiate to form a monolayer that mimics the barrier properties of the intestinal epithelium.

Studies using Caco-2 cells have been instrumental in elucidating the absorption mechanism of valacyclovir. nih.govkoreascience.kr Research demonstrates that the permeability of L-valacyclovir across Caco-2 cell monolayers is significantly higher—approximately sevenfold—than that of its parent drug, acyclovir. nih.gov This enhanced transport is a key reason for valacyclovir's improved oral bioavailability. nih.govkoreascience.kr Furthermore, transport studies have shown stereoselectivity, with the L-isomer (L-valacyclovir) having approximately five times greater permeability than the D-isomer. koreascience.krkoreascience.kr The use of this compound in these assays allows for highly sensitive and specific quantification of the transported compound via LC-MS/MS, facilitating the determination of permeability coefficients.

Investigation of Transporter-Mediated Uptake and Efflux Mechanisms

The enhanced permeability of valacyclovir is not due to simple passive diffusion but is facilitated by specific carrier proteins. nih.govkoreascience.kr The use of deuterated probes is critical in these investigations to accurately trace the compound's path through complex transport systems.

Research has conclusively shown that valacyclovir is a substrate for the human intestinal peptide transporter, hPepT1. koreascience.krnih.gov This is evidenced by several key findings:

Saturability : The transport of valacyclovir is concentration-dependent and becomes saturated at high concentrations, a hallmark of carrier-mediated transport. nih.govnih.govnih.gov

Competitive Inhibition : The uptake of valacyclovir is significantly inhibited by other known substrates of hPepT1, such as various dipeptides and the antibiotic cephalexin. nih.govkoreascience.krkoreascience.kr

Lack of Inhibition by Amino Acids : Crucially, the transport is not inhibited by the amino acid L-valine alone, indicating that the transporter recognizes the dipeptide-like structure of valacyclovir rather than just its amino acid component. nih.govkoreascience.krkoreascience.kr

Methodological Development and Validation for Bioanalytical Quantification

Development of Highly Sensitive and Specific Bioanalytical Methods

The development of a robust bioanalytical method for L-Valacyclovir requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

The initial step in bioanalysis involves extracting the analyte from the complex biological matrix, such as plasma or urine. nih.gov Common techniques for L-Valacyclovir and its metabolite, acyclovir (B1169), include:

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and concentration of analytes from biological samples. nih.govresearchgate.net For valacyclovir (B1662844) analysis, SPE with C18 cartridges has been successfully employed. researchgate.netresearchgate.net The mean recovery of valacyclovir using SPE has been reported to be around 92.2%. nih.gov

Liquid-Liquid Extraction (LLE): LLE is another effective method for separating analytes from interfering components based on their differential solubilities in two immiscible liquid phases. nih.gov

Protein Precipitation (PPT): This is a simpler and faster technique where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins. nih.gov This method has been successfully used for the simultaneous determination of valacyclovir and acyclovir in plasma. nih.gov

Chromatographic Separation Parameters (e.g., column chemistry, mobile phase optimization, flow rates)

Effective chromatographic separation is crucial for resolving the analyte from other components in the sample extract before it enters the mass spectrometer. Key parameters include:

Column Chemistry: Reversed-phase columns are commonly used for the separation of L-Valacyclovir. Specific examples include Waters Atlantis T3 C18 and Zorbax SB C18 columns. nih.govakjournals.com

Mobile Phase Optimization: The composition of the mobile phase is optimized to achieve good peak shape and retention time. A common mobile phase for L-Valacyclovir analysis consists of a mixture of an aqueous component (e.g., water with 2 mM ammonium (B1175870) acetate (B1210297) and 0.2% formic acid) and an organic solvent (e.g., acetonitrile with 0.2% formic acid). nih.gov In another method, a mixture of 10 mM ammonium formate (B1220265) buffer (pH 5) and methanol (B129727) (80:20 v/v) was used. akjournals.com

Flow Rates: Flow rates are typically in the range of 0.2 to 0.8 mL/min, depending on the column dimensions and the desired run time. nih.govnih.gov

Below is a table summarizing typical chromatographic conditions for L-Valacyclovir analysis:

Parameter Condition 1 Condition 2
Column Waters Atlantis T3 C18 (5µm, 150x2.1mm) nih.gov Zorbax, SB C18 (4.6 x 75 mm, 3.5 μm) akjournals.com
Mobile Phase A Water with 2 mM ammonium acetate and 0.2% formic acid nih.gov 10 mM ammonium formate buffer (pH 5) akjournals.com
Mobile Phase B Acetonitrile with 0.2% formic acid nih.gov Methanol akjournals.com
Flow Rate 0.2 mL/min nih.gov 0.25 mL/min akjournals.com
Gradient Gradient elution nih.gov Isocratic (80:20 v/v Mobile Phase A:B) akjournals.com
Column Temperature Not specified 45°C akjournals.com
Retention Time Not specified ~4.4 min akjournals.com

Mass Spectrometric Detection Optimization (e.g., ESI source parameters, MRM transitions, collision energies)

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of L-Valacyclovir. The optimization of MS parameters is critical for achieving the desired performance.

ESI Source Parameters: Electrospray ionization (ESI) is typically operated in the positive ion mode for L-Valacyclovir analysis. nih.gov Key source parameters that are optimized include the ionspray voltage, temperature, and gas flows (curtain gas, nebulizer gas, and heater gas). nih.govresearchgate.net For example, optimized source parameters might include an ionspray voltage of 4800 V and a temperature of 500°C. nih.gov

MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the analyte and its SIL-IS in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences.

Collision Energies: The collision energy is optimized for each MRM transition to maximize the signal of the product ion.

The following table details the optimized mass spectrometric parameters for the detection of L-Valacyclovir and its deuterated internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (V)
L-Valacyclovir 325.2 nih.govakjournals.com 152.1 nih.gov / 152.0 akjournals.com 56 nih.gov / 40 researchgate.net 23 nih.gov / 16 researchgate.net
L-Valacyclovir-d4 329.2 nih.gov 152.1 nih.gov Not specified Not specified
L-Valacyclovir-d8 333.3 akjournals.comresearchgate.net 152.0 akjournals.comresearchgate.net 40 researchgate.net 16 researchgate.net

Method Validation Parameters for Labeled Analytes in Research Matrices

The validation of bioanalytical methods is a regulatory requirement in many research and development settings. The parameters discussed below are based on international guidelines and best practices in the field of bioanalysis.

Linearity and Calibration Range Determination for Quantitative Assays

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by plotting the response (e.g., the peak area ratio of the analyte to the internal standard) against the known concentration of the analyte. The range of concentrations over which the method is shown to be linear, accurate, and precise is defined as the calibration range.

For the quantification of L-Valacyclovir, a calibration curve would typically be prepared in the same biological matrix as the unknown samples (e.g., plasma, urine). A series of calibration standards are prepared by spiking the matrix with known concentrations of L-Valacyclovir and a constant concentration of the internal standard, L-Valacyclovir-d8 Hydrochloride. The curve is then generated by performing a linear regression analysis on the data. The acceptance criterion for a calibration curve is typically a correlation coefficient (r²) of 0.99 or greater.

Table 1: Representative Calibration Curve Data for L-Valacyclovir using this compound as an Internal Standard

Nominal Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
1.000.9898.0
2.502.55102.0
5.005.10102.0
10.09.9099.0
25.024.598.0
50.050.5101.0
100.0101.0101.0
200.0198.099.0

This table presents illustrative data.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Assessment

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is typically the lowest concentration on the calibration curve.

The LOD is often determined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ is determined as the concentration that yields a signal-to-noise ratio of 10:1. For the LOQ, the precision should be within 20% and the accuracy should be within 80-120% of the nominal value.

Table 2: Illustrative LOD and LOQ Data for L-Valacyclovir

ParameterConcentration (ng/mL)Signal-to-Noise Ratio
LOD0.503:1
LOQ1.0010:1

This table presents illustrative data.

Precision and Accuracy Assessments (Within-run and Between-run Variability)

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV%). Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is expressed as the percentage of the nominal value.

Within-run (intra-day) precision and accuracy are assessed by analyzing multiple replicates of quality control (QC) samples at different concentration levels (low, medium, and high) in a single analytical run. Between-run (inter-day) precision and accuracy are assessed by analyzing the same QC samples over several days. For a method to be considered reliable, the CV% for precision should typically be less than 15% (20% at the LOQ), and the accuracy should be within 85-115% of the nominal value (80-120% at the LOQ).

Table 3: Representative Precision and Accuracy Data for L-Valacyclovir

QC LevelWithin-run Precision (CV%)Within-run Accuracy (%)Between-run Precision (CV%)Between-run Accuracy (%)
Low (3.0 ng/mL)4.5102.36.8101.5
Medium (30 ng/mL)3.298.75.199.2
High (150 ng/mL)2.8101.14.3100.4

This table presents illustrative data.

Recovery and Extraction Efficiency Evaluation of Labeled and Unlabeled Analytes

Recovery is the measure of the extraction efficiency of an analytical method, determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of a non-extracted standard of the same concentration. The recovery of the analyte and the internal standard should be consistent, precise, and reproducible.

The extraction recovery of L-Valacyclovir and this compound would be determined at different concentrations by comparing the peak areas of extracted samples with those of post-extraction spiked samples. While high recovery is desirable, consistent and reproducible recovery is more critical.

Table 4: Illustrative Recovery Data for L-Valacyclovir and this compound

AnalyteQC LevelMean Recovery (%)CV (%)
L-ValacyclovirLow (3.0 ng/mL)85.25.1
L-ValacyclovirMedium (30 ng/mL)87.53.8
L-ValacyclovirHigh (150 ng/mL)86.14.2
L-Valacyclovir-d8 HCl-88.33.5

This table presents illustrative data.

Selectivity and Specificity Considerations for Matrix Interference

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For bioanalytical methods, this involves demonstrating a lack of interference from endogenous matrix components, metabolites, and other potential co-administered drugs.

To assess selectivity, blank matrix samples from multiple sources are analyzed to ensure that no significant peaks are detected at the retention times of the analyte and the internal standard. Samples are also spiked with potentially interfering substances to confirm the absence of any impact on quantification.

Stability of Analyte and Internal Standard in Various Research Sample Conditions

The stability of the analyte and internal standard in the biological matrix is a critical parameter that must be evaluated to ensure the integrity of the samples from collection to analysis. Stability studies are conducted to mimic the conditions that samples may undergo during handling, processing, and storage.

Key stability assessments include:

Freeze-thaw stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing.

Short-term bench-top stability: Determines the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time.

Long-term storage stability: Evaluates the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.

Post-preparative stability: Assesses the stability of the processed samples in the autosampler before analysis.

Table 5: Representative Stability Data for L-Valacyclovir in Human Plasma

Stability ConditionQC LevelMean Concentration (ng/mL)Accuracy (%)
Freeze-Thaw (3 cycles) Low (3.0 ng/mL)2.9598.3
High (150 ng/mL)148.298.8
Bench-Top (6 hours) Low (3.0 ng/mL)3.05101.7
High (150 ng/mL)151.1100.7
Long-Term (-80°C, 90 days) Low (3.0 ng/mL)2.9197.0
High (150 ng/mL)147.698.4
Post-Preparative (24 hours) Low (3.0 ng/mL)3.02100.7
High (150 ng/mL)149.599.7

This table presents illustrative data.

Adherence to Research-Specific Bioanalytical Method Validation Guidelines and Best Practices

The quantification of therapeutic agents in biological matrices is a critical component of drug development, underpinning pharmacokinetic and toxicokinetic studies. europa.eu The validity of these studies relies on the quality and reliability of the bioanalytical data. To ensure global standards and the acceptance of data across regulatory jurisdictions, bioanalytical methods must be validated according to stringent guidelines established by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eufederalregister.gov Increasingly, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline is the global standard, promoting a harmonized approach to bioanalytical method validation. kobia.krgmp-compliance.org

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a cornerstone of modern bioanalytical practice, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. kobia.krmedvalley.cn An SIL-IS is considered the gold standard because it shares nearly identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte through extraction, chromatography, and ionization, thus compensating for variability in sample preparation and matrix effects. kobia.krresearchgate.net The validation of bioanalytical methods utilizing L-Valacyclovir-d8 as an internal standard for the quantification of valacyclovir must demonstrate adherence to established parameters for selectivity, accuracy, precision, sensitivity, and stability. europa.eugmp-compliance.org

Methodology and Validation Parameters

A sensitive and specific LC-MS/MS method has been developed for the determination of valacyclovir in human plasma, employing L-Valacyclovir-d8 as the internal standard. akjournals.comresearchgate.net The validation of this method is performed in accordance with regulatory guidelines to ensure the integrity of the analytical results. researchgate.netglobalresearchonline.net

Chromatography and Detection

The chromatographic separation is typically achieved on a C18 reversed-phase column. akjournals.comakjournals.com Mass spectrometric detection is performed using an electrospray ionization (ESI) source in the positive ion mode, with multiple reaction monitoring (MRM) to ensure specificity and sensitivity. researchgate.netakjournals.com The specific MRM transitions monitored are:

Valacyclovir: m/z 325.2 → 152.0 akjournals.comakjournals.com

L-Valacyclovir-d8 (IS): m/z 333.3 → 152.0 akjournals.comakjournals.com

Selectivity

Selectivity is the ability of the method to differentiate and quantify the analyte from other components in the sample, including metabolites, endogenous substances, and concomitant medications. gmp-compliance.org In practice, this is demonstrated by analyzing multiple sources of blank biological matrix (e.g., six different lots of human plasma) to check for interferences at the retention times of the analyte and the internal standard. researchgate.net For the validated method, no significant interferences were observed in the blank plasma samples, confirming the selectivity of the MRM transitions used. akjournals.comresearchgate.net

Linearity and Sensitivity

The calibration curve depicts the relationship between the instrument response and the known concentration of the analyte. gmp-compliance.org According to guidelines, the curve should be continuous, reproducible, and well-defined by a sufficient number of standards, typically six to eight. europa.eu A simple, sensitive, and specific method was developed and validated for valacyclovir in human plasma, demonstrating linearity over a concentration range of 0.5 to 700.0 ng/mL. akjournals.comakjournals.com The correlation coefficient (r²) for the calibration curve was consistently ≥ 0.99, indicating a strong linear relationship. globalresearchonline.net

The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. europa.eu For this method, the LLOQ for valacyclovir was established at 0.5 ng/mL, with an analyte signal at least five times that of a blank sample. akjournals.comakjournals.com

Accuracy and Precision

Accuracy reflects the closeness of the mean test results to the true concentration, while precision measures the degree of scatter or agreement between a series of measurements. japsonline.com Both are assessed by analyzing quality control (QC) samples at multiple concentration levels: LLOQ, low, medium, and high. europa.eu Regulatory guidelines generally accept accuracy within ±15% (±20% at the LLOQ) of the nominal concentration and precision where the coefficient of variation (CV) is ≤15% (≤20% at the LLOQ). europa.eujapsonline.com The validated method for valacyclovir demonstrated excellent accuracy and precision, well within the accepted limits. akjournals.comakjournals.com

Recovery and Matrix Effect

The extraction recovery of an analyte is the efficiency of the extraction procedure, comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. researchgate.net A consistent and reproducible recovery is more important than achieving 100% recovery. The mean recovery for valacyclovir was 99.17% and for L-Valacyclovir-d8 was 110.84%, indicating high and consistent extraction efficiency. akjournals.comakjournals.com

The matrix effect is the suppression or enhancement of ionization due to co-eluting substances from the matrix. japsonline.com It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like L-Valacyclovir-d8 is crucial for compensating for potential matrix effects, as it is affected similarly to the analyte. researchgate.net The method showed no significant matrix effect at the retention times for the analyte and the internal standard. researchgate.net

Stability

Analyte stability in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. japsonline.comnih.gov This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. ich.org Valacyclovir was found to be stable in human plasma under all tested conditions, with deviations within the acceptable ±15% limit. akjournals.com

By rigorously adhering to the validation parameters set forth in international guidelines, the bioanalytical method for valacyclovir using L-Valacyclovir-d8 as an internal standard is proven to be reliable, reproducible, and fit for the purpose of quantifying the drug in human plasma for clinical and pharmacokinetic studies. gmp-compliance.org

Table of Mentioned Compounds

Investigation of Isotopic Effects on Drug Behavior

Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Metabolic Pathways

The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. A primary deuterium KIE is observed when the bond to a deuterium atom is broken in the rate-determining step of a reaction. This C-D bond is stronger than the corresponding C-H bond, leading to a slower reaction rate. This principle is often exploited to slow down drug metabolism, particularly for drugs cleared by cytochrome P450 (CYP) enzymes, where C-H bond cleavage is common. nih.govnih.gov

L-Valacyclovir is a prodrug of the antiviral agent acyclovir (B1169). Following oral administration, it is rapidly and almost completely converted to acyclovir and the amino acid L-valine. nih.govnih.gov This biotransformation is a hydrolysis reaction catalyzed by a hydrolase enzyme known as valacyclovirase (or Biphenyl hydrolase-like protein, BPHL), occurring primarily during first-pass metabolism in the intestine and liver. fda.govnih.gov Notably, neither valacyclovir (B1662844) nor its active form, acyclovir, are substrates for cytochrome P450 enzymes. fda.govfda.gov

In L-Valacyclovir-d8 Hydrochloride, the deuterium atoms are located on the L-valine portion of the molecule (specifically, L-valine-2,3,4,4,4,4′,4′,4′-d8). caymanchem.com The key metabolic step—the hydrolysis of the ester bond to release acyclovir—does not involve the cleavage of these C-D bonds.

Expected Kinetic Isotope Effect on Valacyclovir Biotransformation

Metabolic Pathway Enzyme System Rate-Limiting Step Expected Primary KIE for L-Valacyclovir-d8
Ester Hydrolysis Valacyclovirase (BPHL) Cleavage of ester linkage None or Negligible

| Oxidative Metabolism | Cytochrome P450 (CYP) | C-H bond cleavage | Significant (but not applicable) |

Because the deuterated bonds are not broken during this primary activation step, a significant primary kinetic isotope effect on the conversion of L-valacyclovir-d8 to acyclovir is not anticipated. Any influence on the rate of this hydrolysis would be attributable to a much smaller, often negligible, secondary isotope effect. This contrasts sharply with drugs where deuteration is placed at a site of CYP-mediated oxidation, where a pronounced KIE can fundamentally alter the metabolic pathway. plos.org

The metabolic half-life of L-valacyclovir is inherently short, as it is designed to be a transient prodrug that is quickly converted to acyclovir. Plasma concentrations of the intact prodrug are typically low and become unquantifiable within three hours of administration. fda.govnih.gov The subsequent pharmacokinetic profile is that of acyclovir.

Given the absence of a significant KIE on the hydrolysis of L-Valacyclovir-d8, its metabolic half-life as a prodrug is expected to be nearly identical to that of the non-deuterated version. The primary clearance mechanism for the active moiety, acyclovir, is renal excretion, with 60% to 90% of the drug eliminated unchanged in the urine. scholarsresearchlibrary.com A small fraction of acyclovir is converted to inactive metabolites by enzymes such as aldehyde oxidase, but this is a minor pathway. fda.govfda.gov

Pharmacokinetic Parameters of Acyclovir after Oral Administration of L-Valacyclovir (Non-Deuterated)

Parameter Value (from 1,000 mg L-Valacyclovir Dose) Reference
Absolute Bioavailability of Acyclovir 54.2% (± 9.1%) nih.gov
Peak Plasma Concentration (Cmax) of Acyclovir ~5-6 µg/mL nih.gov
Time to Peak Concentration (Tmax) of Acyclovir ~1-2 hours nih.gov

| Plasma Elimination Half-Life of Acyclovir | ~2.5-3.3 hours (in normal renal function) | nih.govpdr.net |

Stereochemical Considerations in Deuterated L-Valacyclovir Systems and their Research Implications

Stereochemistry plays a critical role in the action of valacyclovir. The prodrug is specifically the L-valyl ester of acyclovir. This "L" configuration is crucial for its enhanced oral bioavailability compared to acyclovir, as it is recognized by intestinal peptide transporters (like PEPT1) which facilitate its absorption. nih.gov Furthermore, the hydrolyzing enzyme, valacyclovirase, exhibits stereospecificity, efficiently processing the L-isomer. nih.gov The corresponding D-valacyclovir isomer is known to be less potent, underscoring the importance of this stereochemical arrangement. caymanchem.com

For this compound, the preservation of the L-configuration is paramount for its intended research application. As an internal standard used in bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS), it must exhibit the same stereochemical and physicochemical properties as the analyte, L-valacyclovir. caymanchem.com This ensures that it behaves identically during sample extraction, chromatography, and ionization, which is essential for accurate quantification of the non-deuterated drug in biological matrices.

The research implications extend to the active moiety, acyclovir. Although acyclovir itself is an achiral molecule, its activation via phosphorylation by viral and cellular kinases can introduce chirality. Studies on related acyclonucleosides have shown that viral thymidine (B127349) kinase can produce a single, specific stereoisomer of the monophosphate, and that subsequent cellular kinases also exhibit stereoselectivity. nih.gov This enzymatic specificity, where one enantiomer is a potent inhibitor of viral DNA polymerase while the other is inactive, highlights the deep importance of stereochemistry throughout the drug's mechanism of action. nih.gov

Influence of Deuteration on Molecular Interactions in Preclinical Models

In the context of preclinical research, L-Valacyclovir-d8 is not developed as a therapeutic agent with an altered pharmacokinetic profile, but rather as an analytical tool. medchemexpress.com Its primary function is to serve as an ideal internal standard for the quantification of L-valacyclovir.

The influence of its deuteration on molecular interactions is intentionally designed to be minimal in a biological sense but significant in an analytical one. Here’s how:

Biological Interactions: The substitution of hydrogen with deuterium does not significantly alter the size, shape, or polarity of the molecule. Therefore, its interactions with biological targets like transporters and enzymes are expected to be virtually identical to those of non-deuterated L-valacyclovir. This ensures that it accurately reflects the behavior of the parent drug in a preclinical model system, from absorption and distribution to its rapid hydrolysis.

Analytical Detection: The key influence of deuteration is the increase in molecular mass (from 360.8 g/mol for the hydrochloride salt to approximately 368.8 g/mol for the d8 version). fda.govcaymanchem.com This mass shift is easily detected by a mass spectrometer, allowing the instrument to distinguish between the internal standard (L-Valacyclovir-d8) and the analyte (L-valacyclovir), even if they co-elute from the chromatography column.

Therefore, in preclinical models, the primary influence of deuteration is not to alter the drug's effect or disposition but to enable precise measurement of the non-deuterated drug's concentration over time, which is fundamental for establishing its pharmacokinetic and metabolic profile.

Role in Mechanistic Studies and Preclinical Drug Drug Interactions

Elucidating Mechanisms of Action of L-Valacyclovir and its Metabolites (Acyclovir) using L-Labeled Probes.medchemexpress.com

L-Valacyclovir is a prodrug that is rapidly and extensively converted in the body to the active antiviral agent, acyclovir (B1169). patsnap.comnih.gov Acyclovir, in turn, is a potent inhibitor of viral DNA synthesis. patsnap.comnih.gov The use of deuterium-labeled L-Valacyclovir, such as L-Valacyclovir-d8 Hydrochloride, provides a powerful method for tracing the metabolic fate of the drug and understanding its mechanism of action at a molecular level.

The primary mechanism of acyclovir's antiviral activity is the inhibition of viral DNA synthesis. patsnap.comnih.govnih.gov After administration, L-Valacyclovir is converted to acyclovir, which is then phosphorylated to acyclovir triphosphate by viral and cellular enzymes. patsnap.com Acyclovir triphosphate acts as a substrate for viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to termination of the chain, thus halting viral replication. patsnap.com

Deuterated compounds like this compound are instrumental in studies designed to quantify the extent and rate of this inhibition. In such studies, the deuterium (B1214612) label serves as a stable isotope tracer. By using techniques like mass spectrometry, researchers can differentiate between the drug-derived molecules and their endogenous counterparts, allowing for precise measurement of the incorporation of acyclovir into viral DNA and its effect on DNA elongation. While specific studies detailing the use of L-Valacyclovir-d8 for this exact purpose are not extensively published, the general principles of using stable isotope-labeled compounds in pharmacokinetic and pharmacodynamic studies are well-established. clearsynth.comresearchgate.net

L-Valacyclovir is converted to acyclovir and the amino acid L-valine by the enzyme valacyclovir (B1662844) hydrolase. patsnap.comdrugbank.com This conversion primarily occurs during first-pass metabolism in the intestine and liver. drugbank.com Understanding the efficiency and pathways of this conversion is crucial for optimizing drug delivery and efficacy.

The use of this compound allows for precise tracking of the prodrug and its metabolite, acyclovir, in biological systems. In metabolic studies, researchers can administer the deuterated compound and then use analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify L-Valacyclovir-d8 and the resulting acyclovir-d8. This helps in elucidating the metabolic pathway and calculating the rate and extent of the conversion. The stability of the deuterium label ensures that the traced molecule behaves almost identically to the non-labeled drug, providing accurate data on its metabolic fate. clearsynth.comacs.org One study utilized [14C]valacyclovir to investigate its metabolic disposition, showing its rapid and virtually complete conversion to acyclovir. nih.gov The use of a stable isotope like deuterium in L-Valacyclovir-d8 offers a non-radioactive alternative for such studies.

In Vitro Assessment of Drug-Drug Interactions

Assessing the potential for drug-drug interactions is a critical component of preclinical drug development. This compound can be employed as a tool in these in vitro assessments.

Studies have shown that neither valacyclovir nor acyclovir are metabolized by Cytochrome P450 (CYP) enzymes. drugbank.com However, to definitively rule out interactions with this major family of drug-metabolizing enzymes, in vitro studies are conducted. In such assays, this compound could be used as a substrate to be incubated with human liver microsomes or specific recombinant CYP enzymes. The use of the deuterated form allows for easy and sensitive detection by mass spectrometry to see if any metabolites are formed.

Conversely, to test if L-Valacyclovir induces the expression of CYP enzymes, human hepatocytes can be treated with the compound, and the activity of various CYP isoforms can be measured using probe substrates. While valacyclovir is not known to be a significant inhibitor or inducer of CYP enzymes, the use of its deuterated form in formal interaction studies provides a sensitive analytical method.

L-Valacyclovir's enhanced oral bioavailability compared to acyclovir is attributed to its recognition and transport by peptide transporters in the intestine. ijdvl.com To investigate the potential for drug-drug interactions at the transporter level, in vitro studies using cell lines that express specific transporters are performed. This compound can be used as a substrate to determine if other co-administered drugs inhibit its transport. By measuring the uptake of the deuterated compound in the presence and absence of a potential inhibitor, researchers can quantify the extent of interaction. The deuterium label allows for precise quantification of the transported L-Valacyclovir-d8, distinguishing it from any unlabeled compounds that might be present in the experimental system.

Use in High-Throughput Screening Assays for Analytical Characterization

High-throughput screening (HTS) is a method used for rapid testing of large numbers of compounds to identify those with a desired biological activity. nih.gov While this compound itself is not typically the compound being screened for new antiviral activity, it plays a crucial role as an internal standard in HTS analytical methods. medchemexpress.com

In the context of pharmacokinetic HTS, where the goal is to quickly assess the metabolic stability or permeability of a large library of compounds, this compound can be used as a reference compound or an internal standard. For instance, in bioanalytical methods developed to quantify L-Valacyclovir and its metabolite acyclovir in biological samples (e.g., plasma, tissue homogenates), a known amount of this compound is added to each sample. nih.gov Because it has a slightly higher mass than the non-labeled compound but shares the same physicochemical properties, it co-elutes during chromatography and ionizes similarly in the mass spectrometer. This allows for accurate quantification of the non-labeled drug by correcting for any sample loss during preparation or variations in instrument response. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis using mass spectrometry.

Current Challenges and Future Directions in L Valacyclovir D8 Hydrochloride Research

Advancements in Synthesis and Isotopic Labeling Technologies for Complex Molecules

The synthesis of isotopically labeled compounds like L-Valacyclovir-d8 hydrochloride is a complex process that presents ongoing challenges. musechem.com A primary hurdle is the multi-step nature of these syntheses, which can be both time-consuming and costly, particularly when dealing with radioactive isotopes that necessitate specialized handling and facilities. musechem.com The limited availability and high cost of labeled starting materials further complicate the process. chemicalsknowledgehub.com

To address these challenges, researchers are exploring more efficient and cost-effective synthetic routes. Recent advancements focus on late-stage isotopic labeling, which introduces the isotope as late as possible in the synthetic sequence to reduce timelines and costs. chemicalsknowledgehub.com This approach includes methods like direct hydrogen isotope exchange (HIE), which avoids the need for pre-functionalized starting materials. x-chemrx.comx-chemrx.com

Flow chemistry is emerging as a powerful tool in isotopic labeling, offering precise control over reaction parameters, improved safety, and enhanced mixing compared to traditional batch synthesis. x-chemrx.com Biocatalytic cascade reactions, which utilize enzymes to perform multiple reaction steps in a single pot, are also gaining traction. researchgate.net This method can increase yields, reduce waste, and eliminate the need to handle intermediate compounds, which is particularly beneficial when working with radioactive isotopes. researchgate.net

These innovative synthetic strategies hold promise for improving the accessibility and cost-effectiveness of producing complex isotopically labeled molecules like this compound.

Innovations in Mass Spectrometry and Chromatographic Techniques for Quantitative Analysis of Deuterated Compounds

The accurate quantification of deuterated compounds such as this compound relies heavily on mass spectrometry (MS) and chromatographic techniques. pharmaffiliates.com While these methods are well-established, ongoing innovations continue to enhance their sensitivity, resolution, and efficiency.

Recent advancements in mass spectrometry include the development of new instruments with higher mass resolution and dynamic range. labmanager.com For example, the timsTOF (trapped ion mobility spectrometry-time of flight) family of instruments offers improved dynamic range and peptide coverage, which is beneficial for complex sample analysis. labmanager.com Additionally, new ion sources, like the HydroInert source, are being developed to allow for the use of hydrogen as a carrier gas in gas chromatography-mass spectrometry (GC/MS), addressing the scarcity and rising cost of helium. labmanager.com

In the realm of liquid chromatography-mass spectrometry (LC-MS), innovations such as high-speed polarity switching enable the simultaneous detection of both positive and negative ions, expanding the range of analytes that can be measured in a single run. labmanager.com Data-independent acquisition (DIA) methods are also being implemented to automate and standardize the data analysis process in hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS), saving considerable time and enabling higher throughput. nih.gov

Furthermore, new computational approaches are being developed to improve the accuracy of quantitative analysis. One such method involves fitting calculated profile mode mass spectrometry data to lineshape-calibrated liquid chromatography-mass spectrometry (LC/MS) data using a multiple linear regression model, which has been shown to significantly improve precision and accuracy. nih.gov

These technological and computational advancements are crucial for refining the quantitative analysis of deuterated compounds, ensuring the reliability of pharmacokinetic and metabolic studies that utilize internal standards like this compound.

Expanding Applications of Stable Isotope Tracers in Preclinical Drug Development and Systems Pharmacology

Stable isotope tracers, including deuterated compounds like this compound, are indispensable tools in preclinical drug development and are finding expanding applications in systems pharmacology. nih.govnih.gov Their use allows for the detailed investigation of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. musechem.com

In preclinical studies, stable isotope labeling enables researchers to track the metabolic fate of drug candidates, identify metabolites, and understand pharmacokinetic profiles. This information is critical for optimizing drug design and predicting potential drug-drug interactions. researchgate.net For instance, deuteration at a site of metabolism can alter the metabolic pathway of a drug, potentially leading to an improved pharmacokinetic profile or reduced formation of toxic metabolites. nih.govnih.gov

The application of stable isotope tracers extends to systems pharmacology, where they are used to study the dynamic interactions within biological systems. nih.gov By tracing the flow of labeled molecules through metabolic networks, researchers can gain insights into disease mechanisms and identify potential drug targets. nih.govsilantes.com This approach, often referred to as stable isotope-resolved metabolomics (SIRM), has the potential to revolutionize our understanding of complex diseases and aid in the development of personalized medicine. nih.gov

Stable isotope tracers are also employed in specialized clinical trial methodologies, such as tracer infusion studies, to assess mechanisms of action and dose-response relationships. prosciento.com These studies can provide valuable information on how a drug affects metabolic pathways like glucose and fat metabolism. nih.govmaastrichtuniversity.nl

The expanding applications of stable isotope tracers underscore their importance in advancing our understanding of drug action and biological systems, ultimately contributing to the development of safer and more effective therapies.

Integration of Computational and In Silico Modeling Approaches with Experimental Data for Isotope-Labeled Compounds

The integration of computational and in silico modeling with experimental data is a rapidly advancing area that holds significant promise for research involving isotope-labeled compounds. These computational approaches can help predict the properties and behavior of deuterated drugs, complementing and guiding experimental studies.

In silico models are increasingly used to predict various aspects of drug behavior, including drug-induced liver injury (DILI). nih.govmdpi.com These models can incorporate data from multiple sources, such as physicochemical properties, in vitro assays, and clinical data, to improve their predictive accuracy. nih.gov For example, mechanism-based models like DILIsym® integrate pharmacokinetic exposure and mechanisms of hepatotoxicity to predict liver safety liabilities. mdpi.com

In the context of isotopic labeling, computational tools can aid in the design of labeling strategies. By predicting metabolic "soft spots" in a molecule, researchers can strategically place isotopic labels to avoid metabolic loss of the label. chemicalsknowledgehub.com Furthermore, computational software can be used to generate and interpret spectra of isotopically labeled compounds, providing a valuable educational and research tool. ed.gov

The synergy between computational modeling and experimental data is also evident in the analysis of complex biological systems. For instance, visualization tools like CumoVis have been developed to explore the structure of isotope labeling networks in metabolic flux analysis, facilitating a deeper understanding of metabolic pathways. nih.gov

The increasing adoption of artificial intelligence (AI) and machine learning (ML) is expected to further enhance the capabilities of in silico models, leading to more accurate predictions and a reduction in the need for extensive experimental testing. diaglobal.orgyoutube.com This integration is poised to accelerate the drug development process, from initial design to clinical trials, for both labeled and unlabeled compounds. diaglobal.org

Q & A

Q. What are the critical considerations for synthesizing and characterizing L-Valacyclovir-d8 Hydrochloride in analytical research?

this compound, a deuterated analog of Valacyclovir, is synthesized via isotopic labeling to replace eight hydrogen atoms with deuterium at specific positions (e.g., L-valine side chain). Key characterization steps include:

  • Mass Spectrometry (MS): Confirm molecular weight (368.846 g/mol) and isotopic purity using high-resolution MS .
  • Nuclear Magnetic Resonance (NMR): Verify deuterium incorporation and structural integrity by analyzing peak splitting patterns .
  • Chromatographic Purity: Assess via HPLC (≥98% purity) under conditions optimized for nucleoside analogs (e.g., C18 column, pH 10 aqueous buffer) .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling: Use PPE (gloves, lab coat) to avoid dermal exposure, which may cause irritation. Work in a fume hood to minimize inhalation of dust .
  • Storage: Keep in a sealed container at 2–8°C in a dry environment. Avoid exposure to strong oxidizing agents, as decomposition may release toxic fumes (e.g., NOx, HCl) .
  • Solution Stability: Prepare fresh solutions in pH 10 buffers to prevent hydrolysis; monitor degradation via UV-Vis spectroscopy at 254 nm .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • LC-MS/MS: Use deuterated internal standards to correct for matrix effects. Optimize transitions for m/z 369.2 → 152.1 (quantifier ion) and validate linearity (1–100 ng/mL) with R² > 0.99 .
  • Sample Preparation: Employ protein precipitation (acetonitrile) or solid-phase extraction to isolate the compound from plasma/tissue homogenates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicity classifications of this compound across regulatory frameworks?

  • OSHA vs. GHS: The U.S. classifies it as a "hazardous chemical" (TWA 5 mg/m³), while Taiwan’s TCSI lists it as compliant. To reconcile conflicting
  • Perform acute toxicity assays (e.g., OECD 423) to determine oral LD₅₀ .
  • Cross-reference ecotoxicity data (e.g., biodegradability tests) to assess environmental risks .

Q. What experimental designs are optimal for studying the pharmacokinetics of this compound in preclinical models?

  • Dosing Strategy: Administer via oral gavage at 10 mg/kg in rodents, using deuterated standards to differentiate from endogenous Valacyclovir .
  • Tissue Distribution: Conduct autoradiography or LC-MS/MS to measure concentrations in target organs (e.g., liver, kidneys) .
  • Metabolite Profiling: Identify deuterium retention in metabolites (e.g., acyclovir) using tandem MS fragmentation patterns .

Q. How can researchers validate the stability of this compound under stressed conditions (e.g., light, heat)?

  • Forced Degradation Studies:
  • Thermal Stress: Incubate at 40°C for 14 days; monitor degradation via HPLC peak area reduction (>5% indicates instability) .
  • Photolysis: Expose to UV light (320–400 nm) and quantify photodegradants (e.g., guanine derivatives) .

Q. What methodologies address batch-to-batch variability in deuterium enrichment for this compound?

  • Isotopic Purity Assurance:
  • Use qNMR with deuterated solvent (e.g., D₂O) to quantify deuterium content .
  • Implement QC thresholds (e.g., ≥98% isotopic purity) during synthesis .

Regulatory and Compliance Considerations

Q. Which jurisdictions require special permits for importing this compound?

  • Taiwan (TCSI): Compliant with inventory requirements .
  • United States (TSCA): Not listed; apply for exemption under R&D use .

Q. How should researchers document disposal of this compound to comply with environmental regulations?

  • Waste Treatment: Absorb spills with inert material (e.g., vermiculite) and dispose via licensed hazardous waste facilities. Avoid aqueous discharge to prevent ecosystem contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.